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Compound of Interest

Compound Name:
2-hydroxy-N-(2-

methoxyethyl)propanamide

CAS No.: 855634-55-8

Cat. No.: B2962239 Get Quote

Executive Summary
This guide details the laboratory-scale synthesis of 2-hydroxy-N-(2-
methoxyethyl)propanamide (also known as N-(2-methoxyethyl)lactamide). This molecule

acts as a polar aprotic solvent mimic and a key intermediate in the synthesis of cryoprotectants

and pharmaceutical solubilizers.

Two protocols are presented based on "Green Chemistry" principles:

Method A (Standard): Aminolysis of Ethyl Lactate (Scalable, uses commodity reagents).

Method B (High Efficiency): Ring-opening of L-Lactide (100% atom economy, solvent-free).

Target Molecule Profile:

IUPAC Name: 2-hydroxy-N-(2-methoxyethyl)propanamide

CAS: 5422-34-4 (Generic for isomer mix), Specific stereoisomers vary.

Molecular Formula:
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MW: 147.17 g/mol

Physical State: Viscous, colorless to pale yellow liquid.

Solubility: Highly water-soluble; miscible with ethanol, chloroform.

Safety & Handling (Critical)
2-Methoxyethylamine (Reagent) is the primary hazard in this protocol.

Hazards: Highly Flammable (Flash point: 12°C), Corrosive (Skin Corr. 1B), and Reprotoxic

(May damage fertility or the unborn child).

Controls: All operations involving the amine must be performed in a functioning fume hood.

Double-gloving (Nitrile/Neoprene) is required.

Waste: Amine waste must be segregated from general organic waste due to potential

nitrosamine formation if mixed with nitrosating agents.

Retrosynthetic Analysis & Mechanism
The synthesis relies on Nucleophilic Acyl Substitution. The methoxyethylamine acts as a

nucleophile attacking the carbonyl carbon of the lactate derivative.

Mechanism Visualization
The following diagram illustrates the reaction pathway for Method A (Ethyl Lactate) and Method

B (Lactide).
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Caption: Mechanistic pathways for the synthesis. Method A proceeds via ethanol elimination;

Method B via ring-opening addition.

Experimental Protocols
Method A: Thermal Aminolysis of Ethyl Lactate
Rationale: This method utilizes cheap, readily available starting materials. The equilibrium is

driven by the removal of ethanol.

Reagents & Equipment
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Component Equivalents Amount (Example) Notes

Ethyl (S)-(-)-lactate 1.0 eq 11.8 g (100 mmol)
Use (S)-enantiomer

for chiral product.

2-Methoxyethylamine 1.2 eq 9.0 g (120 mmol)
Slight excess drives

reaction.

Solvent None Neat
Can use MeOH if

volume is needed.

Apparatus - -

Round-bottom flask,

Reflux condenser,

Distillation head.

Step-by-Step Procedure
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

Addition: Charge the RBF with Ethyl Lactate (1.0 eq). Place in an ice-water bath.

Amine Addition: Add 2-Methoxyethylamine (1.2 eq) dropwise over 10 minutes. Exothermic

reaction.

Reaction: Remove ice bath. Attach a reflux condenser. Heat the mixture to 70°C for 12–16

hours.

Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot (

) should disappear; the amide product is much more polar (

).

Ethanol Removal: Replace the reflux condenser with a short-path distillation head. Increase

bath temperature to 90°C to distill off the ethanol byproduct and excess amine.

Purification: The residue is the crude product. Proceed to Section 5: Purification.

Method B: Ring-Opening of L-Lactide (High Efficiency)
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Rationale: Ideal for high-purity applications. No small molecule byproducts are formed,

simplifying workup.

Reagents & Equipment
Component Equivalents Amount (Example) Notes

L-Lactide 1.0 eq 14.4 g (100 mmol)
Recrystallize from

toluene if old.

2-Methoxyethylamine 2.05 eq 15.4 g (205 mmol)
Lactide has 2 acyl

sites.

DCM

(Dichloromethane)
Solvent 50 mL

Keeps lactide in

solution.

Step-by-Step Procedure
Dissolution: Dissolve L-Lactide (100 mmol) in dry DCM (50 mL) in a 250 mL RBF under

Nitrogen atmosphere.

Addition: Cool to 0°C. Add 2-Methoxyethylamine (205 mmol) dropwise.

Reaction: Allow to warm to room temperature (RT). Stir for 4–6 hours.

Mechanism:[1][2][3][4] The amine attacks the lactide carbonyls, opening the ring to form

two equivalents of the lactamide.

Workup: Evaporate the DCM and slight excess amine on a rotary evaporator.

Purification: Proceed to Section 5: Purification.

Purification Strategy (The "Water Trap")
Critical Warning: The product is highly water-soluble. Standard aqueous workups (washing with

water/brine) will result in massive product loss.

Recommended Method: High-Vacuum Distillation The product has a high boiling point. Simple

distillation will cause decomposition/discoloration.
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Apparatus: Kugelrohr distillation setup or Short-path vacuum distillation.

Vacuum: High vacuum required (< 1 mmHg / < 1 mbar).

Procedure:

Fraction 1 (F1): Distill up to 60°C (bath) to remove trace amine/solvent.

Fraction 2 (Product): Collect the main fraction.

Expected bp: ~130–140°C at 0.5 mmHg (Estimate).

Note: If using a Kugelrohr, set oven to 150°C–160°C.

Result: A viscous, clear oil.

Purification Workflow Diagram
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Caption: Purification logic flow. Vacuum distillation is preferred over chromatography due to the

product's high polarity.
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Characterization & Validation
Confirm identity using NMR and IR.

Technique Expected Signal Assignment

1H-NMR (CDCl3) 1.40 (d, 3H) of lactate group

3.35 (s, 3H) (Methoxy group)

3.40–3.60 (m, 4H)

Ethylene bridge (

)

4.20 (q, 1H) (Methine)

7.0–7.5 (br s, 1H) (Amide proton)

IR (Neat) 3300–3400 cm⁻¹ O-H and N-H stretch (Broad)

1640–1660 cm⁻¹ C=O[1] (Amide I band)

1540 cm⁻¹ N-H bend (Amide II band)

Self-Validation Check:

If the doublet at 1.40 ppm is split or complex, racemization may have occurred (check optical

rotation).

If a triplet appears at

1.2, residual ethanol is present (run high vac longer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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